1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile
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Overview
Description
1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific conditions for synthesizing this compound may involve the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-indole-2-carboxylic acid: Known for its biological activities and used in medicinal chemistry.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Uniqueness
1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile stands out due to its unique structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-phenylbenzo[f]indole-9-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-22-12-11-17-19(14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-21)20(17)22/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKGLWNWOPYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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